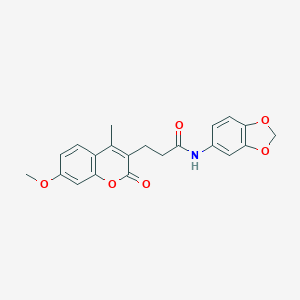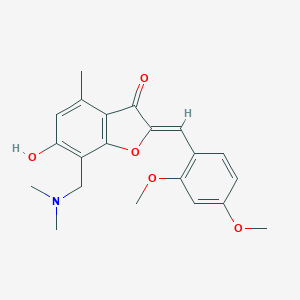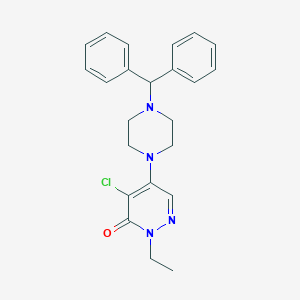
N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing nitrogen atoms, and an acetylamino phenyl group.
准备方法
The synthesis of N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction involving the quinazolinone core and a suitable halogenated propanamide derivative.
Introduction of the Acetylamino Phenyl Group: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the quinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino phenyl group, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
科学研究应用
N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its efficacy and safety in various disease models.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, the compound may interact with DNA and RNA, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through a combination of enzyme inhibition and interaction with cellular macromolecules.
相似化合物的比较
N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide can be compared with other quinazolinone derivatives, such as:
N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: This compound has a similar structure but with a fluorine atom on the phenyl ring, which may alter its biological activity and chemical reactivity.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This derivative includes a piperazine ring and chloroacetyl group, which can enhance its antimicrobial and anticancer properties.
2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: This compound has a trifluoromethyl group and hydrazinyl linkage, contributing to its unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
900894-32-8 |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H18N4O3/c1-13(24)21-14-6-8-15(9-7-14)22-18(25)10-11-23-12-20-17-5-3-2-4-16(17)19(23)26/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI 键 |
WPHURRRHLWHTEI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyanilino)-8-methyl-4-(3-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B360256.png)
![4,7-dimethyl-5-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-2H-chromen-2-one](/img/structure/B360257.png)

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B360262.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360264.png)
![4-bromo-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360265.png)


![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B360272.png)
![4-chloro-5-[4-(4-fluorophenyl)-1-piperazinyl]-2-isopropyl-3(2H)-pyridazinone](/img/structure/B360274.png)


![3-{[3-(Dimethylamino)propyl]amino}-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B360279.png)
![N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B360280.png)
